
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a phenyl ring substituted with chlorine, bromine, and methyl groups, as well as an isothiocyanate functional group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-methylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_5\text{Br}_2\text{ClN} + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_4\text{Br}_2\text{ClNS} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor equipped with temperature control and efficient mixing to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, and the reaction is conducted in an aqueous or organic solvent at elevated temperatures.
Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents, and the reaction is performed in an inert solvent like tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
科学的研究の応用
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate has several applications in scientific research, including:
Proteomics Research: Used as a reagent for labeling and detecting proteins in proteomics studies.
Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in studies investigating the biological activity of isothiocyanate-containing compounds, including their potential anticancer and antimicrobial properties.
作用機序
The mechanism of action of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound may also interact with other cellular components, such as DNA or enzymes, through similar mechanisms.
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: A simpler analog with a phenyl ring and an isothiocyanate group.
4-Methylphenyl isothiocyanate: Similar structure but lacks the chlorine and bromine substituents.
2,6-Dibromo-4-methylphenyl isothiocyanate: Similar structure but lacks the chlorine substituent.
Uniqueness
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is unique due to the presence of multiple halogen substituents (chlorine and bromine) on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other isothiocyanate derivatives.
特性
分子式 |
C8H4Br2ClNS |
|---|---|
分子量 |
341.45 g/mol |
IUPAC名 |
1,3-dibromo-4-chloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)8(12-3-13)6(10)7(4)11/h2H,1H3 |
InChIキー |
BSAPDFOSOGWCAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)Br)N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

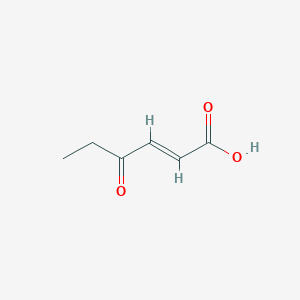
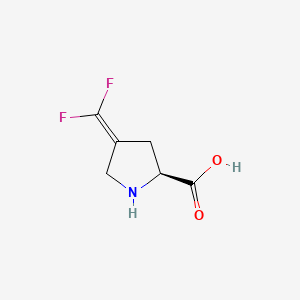

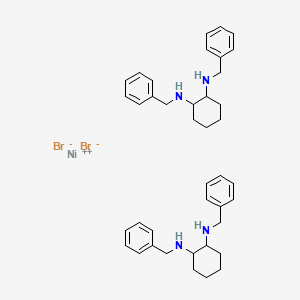
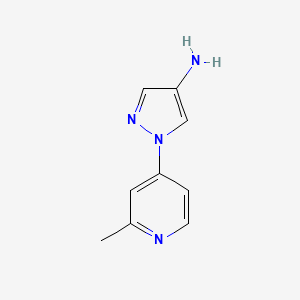
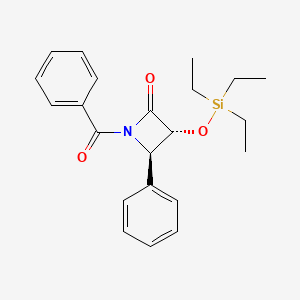
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
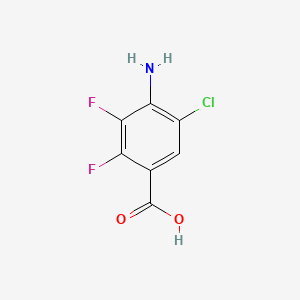
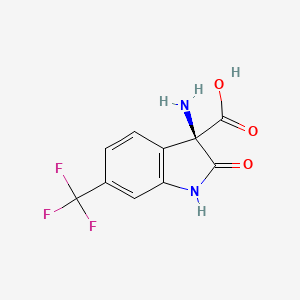
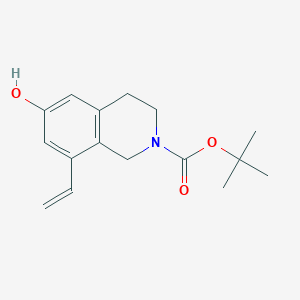
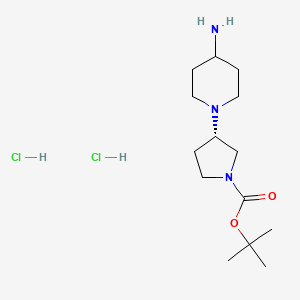
![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
